3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one
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Overview
Description
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can have different biological activities and applications .
Scientific Research Applications
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, making it a potential antimicrobial agent. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant derived from coumarin.
Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities
Uniqueness
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity in various applications compared to other coumarin derivatives .
Properties
CAS No. |
121688-91-3 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-6-4-3-5-8-10(14)9(7(2)13)12(15)16-11(6)8/h3-5,14H,1-2H3 |
InChI Key |
YQVDZAYOLDFMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(=O)C)O |
Origin of Product |
United States |
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